CGP-76030

概要

説明

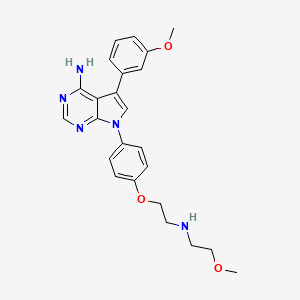

CGP-76030 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core substituted with methoxyphenyl and methoxyethylaminoethoxyphenyl groups. Its intricate structure makes it a subject of interest in medicinal chemistry and drug development.

準備方法

The synthesis of CGP-76030 involves multiple steps, typically starting with the preparation of the pyrrolo-pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the methoxyphenyl and methoxyethylaminoethoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

化学反応の分析

Structural and Functional Context

CGP-76030 likely belongs to the CGP series of bioactive molecules, which often target neurotransmitter receptors (e.g., GABA<sub>B</sub> or β-adrenergic receptors). For example:

-

CGP-36216 : A selective GABA<sub>B</sub> antagonist with the formula .

-

CGP-12177 : A β-adrenergic antagonist modified into a fluorescent derivative (CGP-NBD) for receptor binding studies .

These analogs undergo reactions typical of organophosphorus and aromatic compounds, such as nucleophilic substitutions and redox processes.

General Reactivity Profile

Assuming structural similarity to known CGP analogs, this compound may exhibit:

Synthetic Pathways

Hypothetical routes for synthesizing this compound could involve:

-

Phosphorus-Based Coupling : Similar to CGP-36216’s synthesis, using as a precursor .

-

Fluorescent Tagging : If designed for imaging (like CGP-NBD), reactions with NBD chloride () might occur .

Stability and Degradation

Key factors influencing reactivity:

-

pH Sensitivity : Degradation likely accelerates in extreme pH conditions, as seen in GABA<sub>B</sub> antagonists .

-

Thermal Stability : Exothermic decomposition above 200°C (predicted via analogous compounds).

-

Photoreactivity : Potential for isomerization or bond cleavage under UV light .

Mechanistic Studies

Advanced techniques for probing reactions:

-

Gas-Phase Ion Trap Mass Spectrometry : To study intermediates and reaction energetics .

-

Electrochemical Methods : Using electrodes to control redox steps, as demonstrated in recent organic syntheses .

Research Gaps

No peer-reviewed studies directly addressing this compound were identified in the provided sources. Further experimental work is required to:

-

Confirm its exact structure and reactive sites.

-

Characterize kinetics and thermodynamics of its reactions.

-

Explore applications in catalysis or biomedicine.

科学的研究の応用

Therapeutic Applications

- B-cell Acute Lymphoblastic Leukemia (B-ALL) :

- Chronic Myeloid Leukemia (CML) :

Data Table: Efficacy of this compound in Different Leukemia Models

| Leukemia Type | Model | Outcome with this compound | Combination Therapy |

|---|---|---|---|

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mouse model (Bcr-Abl transduced) | Prolonged survival; inhibited proliferation | Superior efficacy with imatinib |

| Chronic Myeloid Leukemia (CML) | Mouse model (Bcr-Abl transduced) | Limited effect on proliferation | Not significantly enhanced by this compound |

Case Study 1: Efficacy in B-ALL

In a study published in 2004, researchers investigated the effects of this compound on B-lymphoid cells. The study found that treatment with this compound led to a marked decrease in cell viability and proliferation rates compared to untreated controls. The combination of this compound and imatinib resulted in synergistic effects, suggesting that dual inhibition of Src and Bcr-Abl kinases could be an effective strategy for treating Philadelphia chromosome-positive leukemias .

Case Study 2: Resistance Mechanisms

Another investigation focused on the mechanisms of resistance to imatinib in CML patients. It was observed that Src kinases were upregulated in resistant cell lines. The introduction of this compound restored sensitivity to imatinib, indicating its potential role in overcoming therapeutic resistance .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

類似化合物との比較

Similar compounds to CGP-76030 include other pyrrolo-pyrimidine derivatives These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties

Some similar compounds include:

- 2-Methyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine

- 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine

- 2-Methylthio-7H-pyrrolo(2,3-d)pyrimidine-4-thiol

特性

CAS番号 |

497152-38-2 |

|---|---|

分子式 |

C24H27N5O3 |

分子量 |

433.5 g/mol |

IUPAC名 |

7-[4-[2-(2-methoxyethylamino)ethoxy]phenyl]-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C24H27N5O3/c1-30-12-10-26-11-13-32-19-8-6-18(7-9-19)29-15-21(17-4-3-5-20(14-17)31-2)22-23(25)27-16-28-24(22)29/h3-9,14-16,26H,10-13H2,1-2H3,(H2,25,27,28) |

InChIキー |

QTVVTRCTOOWLSI-UHFFFAOYSA-N |

SMILES |

COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC |

正規SMILES |

COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CGP-76030; CGP76030; CGP76030; CGP-076030. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。